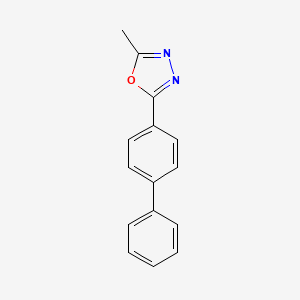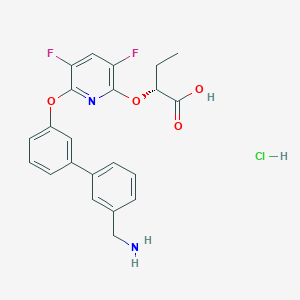![molecular formula C10H12ClN3 B7451190 N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system. In
Mécanisme D'action
Clonidine works by binding to alpha-2 adrenergic receptors in the brain, which reduces the release of norepinephrine and other neurotransmitters. This leads to a decrease in sympathetic outflow, resulting in a reduction in blood pressure and other physiological effects. Clonidine also has some affinity for imidazoline receptors, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects, including reducing sympathetic outflow, lowering blood pressure, and decreasing heart rate. It has also been shown to have sedative and anxiolytic effects, making it useful in the treatment of anxiety disorders. Clonidine has been shown to have a number of other effects on the body, including reducing insulin secretion, increasing growth hormone secretion, and suppressing the release of some hormones.
Avantages Et Limitations Des Expériences En Laboratoire
Clonidine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it easy to design experiments around. It is also relatively inexpensive and readily available. However, Clonidine has some limitations as well. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent blood concentration over time. Additionally, Clonidine can have off-target effects on other receptors, which can complicate experimental design.
Orientations Futures
There are a number of future directions for research on Clonidine. One area of interest is in the development of new alpha-2 adrenergic agonists with improved pharmacokinetic properties, such as longer half-lives and greater specificity for alpha-2 receptors. Another area of interest is in the use of Clonidine as a tool to study the role of sympathetic outflow in various physiological processes. Finally, there is ongoing research into the use of Clonidine in the treatment of other conditions, such as opioid withdrawal and post-traumatic stress disorder.
Méthodes De Synthèse
Clonidine can be synthesized by reacting 2-chloro-5-nitrobenzyl chloride with imidazole in the presence of a base such as triethylamine. The resulting product is then reduced with sodium dithionite to form Clonidine. The synthesis of Clonidine has been extensively studied and optimized, resulting in high yields and purity.
Applications De Recherche Scientifique
Clonidine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to reduce sympathetic outflow and lower blood pressure, making it a useful tool in the study of hypertension. Clonidine has also been used to study the effects of alpha-2 adrenergic agonists on the release of neurotransmitters such as norepinephrine and dopamine.
Propriétés
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10;/h1-6,8,12H,7H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUCSMFRJPBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)



![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)


![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)


